molecular formula C22H19BrClNO3 B14957638 3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B14957638
M. Wt: 460.7 g/mol
InChI Key: VBMZNWFIEAYPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that includes bromine, chlorine, and oxygen atoms

Preparation Methods

The synthesis of 3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of halogen atoms.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and biological context. For example, in antimicrobial studies, it may target bacterial cell walls or enzymes involved in cell division. In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds to 3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one include other halogenated benzoxazines and chromenes These compounds share structural similarities but may differ in their specific substituents and functional groups

Properties

Molecular Formula

C22H19BrClNO3

Molecular Weight

460.7 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-12-chloro-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H19BrClNO3/c1-12-8-13(6-7-18(12)23)25-10-17-20-16(9-19(24)21(17)27-11-25)14-4-2-3-5-15(14)22(26)28-20/h6-9H,2-5,10-11H2,1H3

InChI Key

VBMZNWFIEAYPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.